![molecular formula C7H5NO2 B13949551 [1,2]Dioxino[4,3-c]pyridine CAS No. 329711-74-2](/img/structure/B13949551.png)
[1,2]Dioxino[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2]Dioxino[4,3-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a dioxin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,2]Dioxino[4,3-c]pyridine typically involves cyclization reactions where appropriate precursors are subjected to specific conditions to form the fused ring system. One common method involves the reaction of pentafluoropyridine with pyrocatechol in the presence of cesium carbonate in DMSO solvent, leading to the formation of the desired dioxino-pyridine structure .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: [1,2]Dioxino[4,3-c]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Manganese dioxide in solvents like chloroform.
Substitution: Cesium carbonate in DMSO for nucleophilic substitutions.
Major Products:
Oxidation Products: Lactones and carbaldehydes.
Substitution Products: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
[1,2]Dioxino[4,3-c]pyridine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of [1,2]Dioxino[4,3-c]pyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have shown antibacterial activity by disrupting bacterial cell walls and interfering with essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Pyridoxine Derivatives: Compounds like 6-hydroxymethylpyridoxine share structural similarities and are used in similar applications.
Dioxin-like Compounds: Polychlorinated dibenzo-p-dioxins (PCDD) and polychlorinated dibenzofurans (PCDF) have similar dioxin rings but differ significantly in their toxicity and environmental impact.
Uniqueness: [1,2]Dioxino[4,3-c]pyridine stands out due to its unique fused ring system, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo specific oxidation and substitution reactions makes it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
329711-74-2 |
|---|---|
Molekularformel |
C7H5NO2 |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
[1,2]dioxino[4,3-c]pyridine |
InChI |
InChI=1S/C7H5NO2/c1-3-8-5-6-2-4-9-10-7(1)6/h1-5H |
InChI-Schlüssel |
NVVMDHPPJYKNCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1OOC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


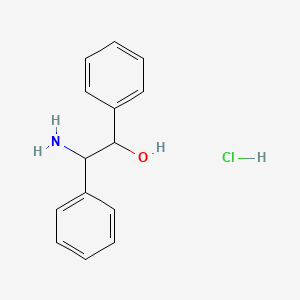
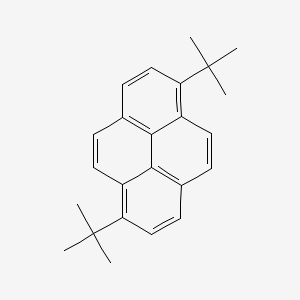
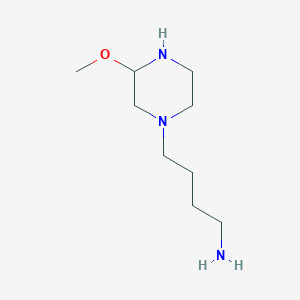
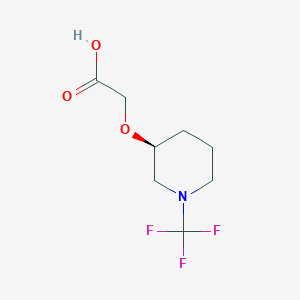
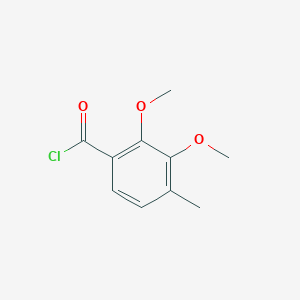
![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
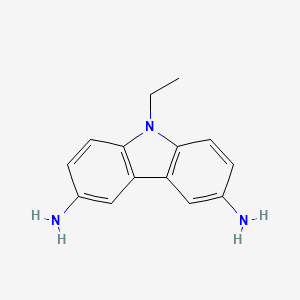
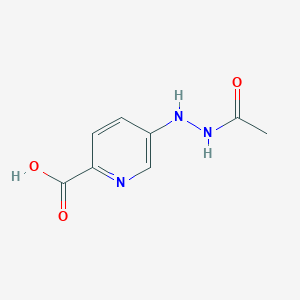
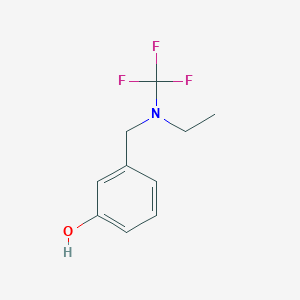
![3,5-Dihydro-1H-thieno[3,4-c]pyrrole](/img/structure/B13949545.png)
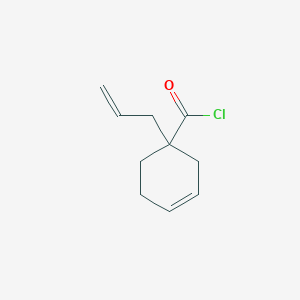

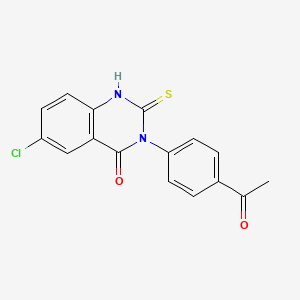
![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
